Home > Products > Screening Compounds P101923 > Thiadiazolidinone
Thiadiazolidinone -

Thiadiazolidinone

Catalog Number: EVT-1555843
CAS Number:
Molecular Formula: C12H12BrN3OS
Molecular Weight: 326.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(4-bromophenylimino)tetrahydro[1,3,4]thiadiazolo[3,4-a]pyridazin-3-one is a thiadiazolopyridazine and an organobromine compound.
Overview

Thiadiazolidinone refers to a class of small heterocyclic compounds characterized by a thiadiazolidine core. These compounds have garnered attention in medicinal chemistry due to their biological activities, particularly as inhibitors of glycogen synthase kinase 3 beta (GSK-3β). Originally identified for their non-ATP competitive inhibition of GSK-3β, thiadiazolidinones have been implicated in various therapeutic applications, including neuroprotection and cancer treatment .

Source and Classification

Thiadiazolidinones are classified under heterocyclic compounds, specifically as derivatives of thiadiazolidine. They are primarily synthesized through organic reactions involving thiadiazole derivatives. The most notable member of this class is 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, commonly referred to as TDZD-8, which has been extensively studied for its pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of thiadiazolidinones typically involves the reaction of thioketones with hydrazines or hydrazones followed by cyclization. A common synthetic route includes:

  1. Formation of Thiadiazole: Reacting thioketones with hydrazine derivatives to form a thiadiazole intermediate.
  2. Cyclization: The intermediate undergoes cyclization to yield the final thiadiazolidinone structure.

For instance, TDZD-8 is synthesized by reacting 2-methylthio-1,3-thiazole with benzyl isothiocyanate under controlled conditions . This method allows for the modification of substituents on the aromatic ring to enhance biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Thiadiazolidinones undergo various chemical reactions that are crucial for their biological activity:

  1. Inhibition of GSK-3β: Thiadiazolidinones bind to GSK-3β at an allosteric site, inhibiting its activity and subsequently modulating signaling pathways involved in cell survival and proliferation .
  2. Pharmacological Interactions: These compounds can interact with other molecular targets, influencing pathways such as apoptosis and inflammation.

Studies have shown that modifications in the structure of thiadiazolidinones can significantly affect their potency and selectivity towards GSK-3β .

Mechanism of Action

Process and Data

The mechanism of action for thiadiazolidinones primarily revolves around their ability to inhibit GSK-3β. Upon binding to GSK-3β:

  1. Allosteric Modulation: Thiadiazolidinones stabilize the inactive conformation of GSK-3β, preventing its phosphorylation activity.
  2. Signal Transduction: This inhibition leads to downstream effects such as activation of the extracellular signal-regulated kinase pathway, which promotes cell survival and reduces apoptosis in various cell types .

Data from computational studies suggest that specific analogs exhibit greater binding affinities compared to others, indicating potential for tailored therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thiadiazolidinones exhibit several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under acidic conditions but may degrade under strong alkaline conditions.
  • Reactivity: Prone to nucleophilic attack due to the electrophilic nature of the carbonyl group.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these compounds during synthesis .

Applications

Scientific Uses

Thiadiazolidinones have diverse applications across various fields:

  1. Neurodegenerative Diseases: Compounds like TDZD-8 have shown promise in models of Alzheimer's disease by inhibiting tau aggregation .
  2. Cancer Therapy: Their ability to induce apoptosis in glioblastoma cells positions them as potential anti-cancer agents .
  3. Psychiatric Disorders: Some derivatives exhibit antidepressant-like effects by modulating GSK-3β activity, suggesting therapeutic potential in mood disorders .
Introduction to Thiadiazolidinones

Historical Context and Discovery of Thiadiazolidinone Derivatives

The exploration of thiadiazolidinones is intrinsically linked to the development of the thiazolidinedione (TZD) class of antidiabetic drugs. Initial work in the early 1980s by scientists at Takeda Pharmaceuticals focused on modifying clofibrate-like lipid-lowering agents. Systematic structure-activity relationship (SAR) studies revealed that incorporating the thiazolidine-2,4-dione (TZD) moiety significantly enhanced both hypoglycemic and hypolipidemic activity in rodent models of diabetes and obesity. This led to the discovery of ciglitazone (ADD-3878) in 1982, the first prototypical TZD with demonstrated ability to reduce blood glucose without stimulating insulin secretion, acting primarily as an insulin sensitizer in peripheral tissues [1] [3].

Ciglitazone served as the crucial chemical blueprint. Subsequent derivatization aimed at improving potency and safety profiles yielded successive generations of TZDs:

  • Troglitazone emerged from Sankyo Co., integrating a vitamin E component onto the TZD core to mitigate lipid peroxidation.
  • Pioglitazone (AD-4833) and Rosiglitazone (BRL 49,653) were developed through targeted modifications of the ciglitazone side-chain (cyclohexylmethyl group and urea analogs, respectively), focusing on enhanced insulin-sensitizing potency and improved toxicological profiles [1] [3] [9].

Concurrently, non-TZD TDZDs were being explored for other indications. TDZD-8 (2-methyl-4-(phenylmethyl)-1,2,4-thiadiazolidine-3,5-dione) was identified as a potent, selective, and non-ATP-competitive inhibitor of glycogen synthase kinase 3β (GSK3β), highlighting the scaffold's utility beyond metabolic disease. This discovery spurred the synthesis of extensive TDZD libraries targeting kinases and other enzymes implicated in inflammation and neurodegeneration [7].

Table 1: Key Milestones in Thiadiazolidinone Drug Discovery

YearCompound/EventSignificanceReference
~1980Clofibrate DerivativesInitial discovery of hypoglycemic activity in fibrate analogs [1] [3]
1982Ciglitazone (ADD-3878)First TZD insulin sensitizer identified; established core scaffold [1] [3]
Late 1980sTroglitazoneFirst marketed TZD (withdrawn for hepatotoxicity); incorporated Vitamin E moiety [1] [3]
1990Pioglitazone (AD-4833)Optimized ciglitazone derivative; improved potency & safety [1] [3]
1994Rosiglitazone (BRL 49,653)Low lipophilicity pyridinylamino TZD; high potency [1] [9]
~2000TDZD-8First non-TZD TDZD identified as potent non-ATP competitive GSK3β inhibitor [7]
2020sPNR886, PNR962Novel TDZD analogs with enhanced anti-aggregation & neuroprotective activity [7]

Structural Classification and Core Heterocyclic Features

Thiadiazolidinones belong to the broader family of 1,3,4-thiadiazole heterocycles. Their defining structure is a five-membered ring containing:

  • Sulfur (S1) at position 1
  • Nitrogen (N3) at position 3
  • Carbonyl groups (C3=O & C5=O) at positions 3 and 5 (forming the dione)

The core 1,2,4-thiadiazolidine-3,5-dione system exhibits significant planar character and moderate aromaticity, influenced by the delocalization of the nitrogen lone pairs and the carbonyl π-electrons across the ring. This imparts specific electronic properties crucial for interacting with biological targets. TDZDs exist primarily in the diketo tautomeric form under physiological conditions, which is the pharmacologically relevant species [6] [8].

Structural Isomerism and Substitution Patterns:TDZDs exhibit structural isomerism based on the relative positions of heteroatoms and carbonyl groups. The 1,2,4-thiadiazolidine-3,5-dione is the most pharmacologically explored isomer. Key structural modifications profoundly impact biological activity:

  • N2-Substitution: The nitrogen at position 2 (N2) is a primary site for derivatization. Arylalkyl (e.g., benzyl in TDZD-8), heteroaryl, or complex hydrophobic groups attached here are critical for target affinity and selectivity, particularly for GSK3β inhibition.
  • N4-Substitution: Substitution on N4 is less common but explored for modulating physicochemical properties (solubility, logP).
  • Exocyclic Conjugates: Knoevenagel condensation at C4 allows the introduction of arylidene or heteroarylidene spacers, significantly expanding structural diversity and enabling interactions with extended binding pockets (e.g., in aldose reductase inhibitors) [1] [5] [8].

Synthesis and Core Modifications:The primary route for synthesizing the TDZD core is the Hantzsch-type cyclization, involving the reaction between a thiourea derivative and an α-halo carbonyl compound (typically an α-halo ketone or aldehyde). Subsequent modifications introduce diversity:

Thiourea R¹-NH-C(=S)-NH-R² + X-CH(R³)-C(=O)-R⁴ → TDZD Core  

Modern synthetic strategies emphasize green chemistry approaches (microwave irradiation, solvent-free conditions) and nanomaterial catalysts to improve yields and reduce environmental impact [5] [8].

Table 2: Core Thiadiazolidinone Structures and Common Modifications

Structural FeatureDescriptionBiological Impact Example
1,2,4-Thiadiazolidine-3,5-dione CorePlanar heterocycle with S1, N3, C3=O, C5=OEssential for GSK3β binding (TDZD-8)
N2-Substitution (R¹)Benzyl (TDZD-8), Pyridinyl, Complex alkyl/arylDictates target selectivity & potency
C4 ModificationArylidene/heteroarylidene via KnoevenagelEnhances binding to enzymes like aldose reductase
TautomerismDiketo form predominatesBioactive conformation for PPARγ & enzyme interaction
Ring FusionCreating tricyclic systems (e.g., with benzofuran)Can improve metabolic stability & bioavailability

3D Conformation and Target Recognition:Crystallographic and molecular modeling studies (e.g., with TDZD-8 bound to GSK3β) reveal that TDZDs adopt a relatively planar conformation within enzyme binding pockets. Key interactions involve:

  • Hydrogen bonding between the C5 carbonyl and key residues (e.g., backbone amides in GSK3β).
  • Van der Waals contacts and hydrophobic packing mediated by the N2 substituent within hydrophobic sub-pockets.
  • Potential dipole-dipole interactions involving the sulfur atom.This specific binding mode, particularly for GSK3β, stabilizes an inactive conformation of the kinase, explaining the non-ATP-competitive mechanism [7].

Significance in Medicinal Chemistry and Drug Discovery

The TDZD scaffold's prominence stems from its remarkable versatility in hitting diverse therapeutic targets across disease areas. Its significance is multifaceted:

  • Mechanism Diversity:
  • PPARγ Agonism (TZDs): Pioglitazone and rosiglitazone are high-affinity agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor regulating glucose and lipid metabolism. The acidic TZD moiety acts as a potent bioisostere for carboxylic acids, promoting superior transmembrane absorption (pKa ~6-7) and direct interaction with the receptor's ligand-binding domain (LBD), inducing conformational changes essential for co-activator recruitment and gene transcription related to insulin sensitization [1] [3].
  • Enzyme Inhibition:
  • GSK3β Inhibition (Non-TZD TDZDs): TDZD-8 and analogs (PNR886, PNR962) bind an allosteric pocket in GSK3β, locking it in an inactive conformation. This inhibition reduces tau hyperphosphorylation and amyloid-β toxicity, showing promise in neurodegenerative models [7].
  • PTP1B Inhibition: Thiazolidinedione derivatives act as competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. IC₅₀ values in the low micromolar range (e.g., 1.3 μM for compound 12) correlate with improved glucose tolerance and lipid profiles in vivo [1].
  • Aldose Reductase (ALR2) Inhibition: 5-Arylidene-2,4-thiazolidinediones are potent ALR2 inhibitors (IC₅₀ down to 0.13 μM), crucial for preventing diabetic complications like neuropathy and retinopathy by blocking the polyol pathway [1].
  • Multitarget Engagement: Hybrid TDZDs designed to act as dual PPARγ/FFA1 (GPR40) agonists or PTP1B/PPARγ agonists represent strategies to enhance efficacy in complex metabolic diseases via synergistic mechanisms [1].
  • Therapeutic Area Impact:
  • Oncology: TDZD derivatives demonstrate significant anti-proliferative activity against diverse cancer cell lines (breast, lung, glioblastoma). Mechanisms include microtubule disruption, topoisomerase inhibition, DNA intercalation, and induction of apoptosis. Nanocarrier formulations (liposomes, polymeric NPs) enhance the delivery and reduce systemic toxicity of cytotoxic TDZDs [5].
  • Neurodegeneration: TDZDs like PNR886 and PNR962 significantly reduce protein aggregation (tau, Aβ, polyQ) in cell and C. elegans models of Alzheimer's and Huntington's disease. They ameliorate associated phenotypes (paralysis in worms) and extend healthspan, attributed primarily to GSK3β inhibition and potentially modulation of proteostasis [7].
  • Metabolic Disease: Beyond established TZDs for diabetes, TDZD derivatives target key nodes in metabolic dysregulation – insulin sensitization (PPARγ), insulin signaling enhancement (PTP1B inhibition), and complication prevention (ALR2 inhibition) [1] [3] [9].
  • Scaffold for Rational Drug Design:The TDZD core serves as an ideal "molecular canvas" due to:
  • Synthetic Accessibility: Reliable and modifiable synthetic routes (Hantzsch, Knoevenagel).
  • High "Ligand Efficiency": The compact core contributes significantly to target binding relative to its molecular weight.
  • Robust SAR: Clear understanding of how substitutions at N2, C4, and N4 modulate potency, selectivity, solubility, and metabolic stability.
  • Privileged Structure Status: High hit rates in screening campaigns against diverse target families (kinases, phosphatases, nuclear receptors, reductases).

Properties

Product Name

Thiadiazolidinone

IUPAC Name

1-(4-bromophenyl)imino-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-3-one

Molecular Formula

C12H12BrN3OS

Molecular Weight

326.21 g/mol

InChI

InChI=1S/C12H12BrN3OS/c13-9-3-5-10(6-4-9)14-11-15-7-1-2-8-16(15)12(17)18-11/h3-6H,1-2,7-8H2

InChI Key

UXHCYSLUHBOEGI-UHFFFAOYSA-N

SMILES

C1CCN2C(=O)SC(=NC3=CC=C(C=C3)Br)N2C1

Canonical SMILES

C1CCN2C(=O)SC(=NC3=CC=C(C=C3)Br)N2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.